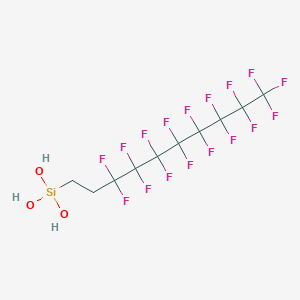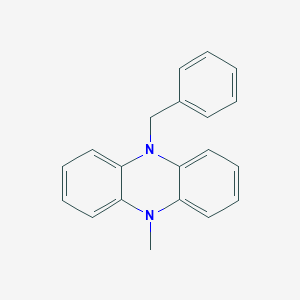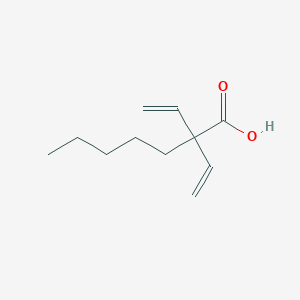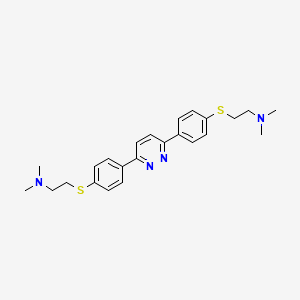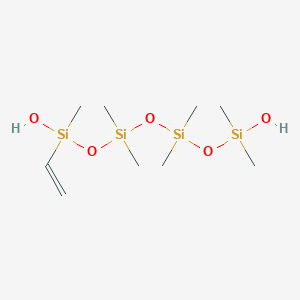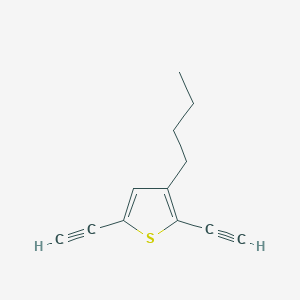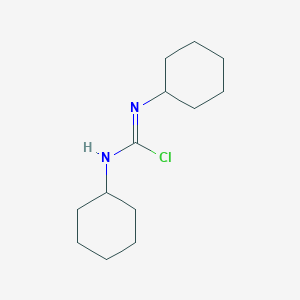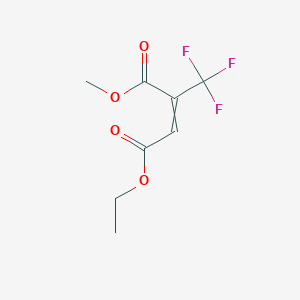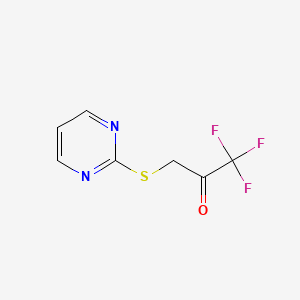![molecular formula C12H14Br2O2 B14291585 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane CAS No. 113447-59-9](/img/structure/B14291585.png)
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxy group substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dibromo-2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane ring.
Substitution: The bromine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
科学的研究の応用
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways and exert specific effects depending on the target .
類似化合物との比較
Similar Compounds
2-[(2,3,6-Trimethylphenoxy)methyl]oxirane: Similar structure but lacks bromine atoms.
2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane: Similar structure with different bromine substitution pattern.
Uniqueness
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is unique due to the specific positioning of bromine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds .
特性
CAS番号 |
113447-59-9 |
|---|---|
分子式 |
C12H14Br2O2 |
分子量 |
350.05 g/mol |
IUPAC名 |
2-[(3,5-dibromo-2,4,6-trimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-6-10(13)7(2)12(8(3)11(6)14)16-5-9-4-15-9/h9H,4-5H2,1-3H3 |
InChIキー |
HOELKXTXPJQPDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



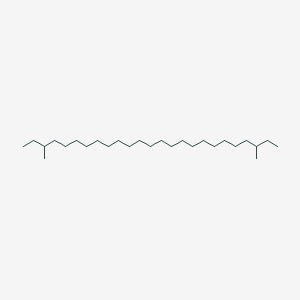

![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
